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Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for Efinaconazole analogue-1, a key

intermediate in the development of antifungal agents. The document provides a comprehensive

overview of the synthetic route, including detailed experimental protocols, quantitative data,

and visual representations of the chemical transformations.

Overview of the Synthesis Pathway
Efinaconazole analogue-1 is the methanesulfonate salt of the pivotal epoxide intermediate, 1-

(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole. The synthesis

commences with the commercially available 2-chloro-1-(2,4-difluorophenyl)ethan-1-one and

proceeds through a four-step sequence to yield the target analogue. Key transformations

include an asymmetric epoxidation to establish the required stereochemistry, followed by the

introduction of the triazole moiety and subsequent mesylation.

Quantitative Data Summary
The following table summarizes the quantitative data for each step in the synthesis of

Efinaconazole analogue-1.
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Step Reaction
Starting
Material

Reagents
and
Solvents

Product Yield (%) Purity (%)

1

Asymmetri

c

Epoxidatio

n

2-chloro-1-

(2,4-

difluorophe

nyl)ethan-

1-one

(R)-(-)-2,2'-

Bis(diphen

ylphosphin

o)-1,1'-

binaphthyl

(BINAP),

RuCl₂(PPh

₃)₃,

NaHCO₃,

CH₂Cl₂/H₂

O

(R)-2-

chloro-1-

(2,4-

difluorophe

nyl)ethanol

95 >99 (ee)

2
Epoxide

Formation

(R)-2-

chloro-1-

(2,4-

difluorophe

nyl)ethanol

K₂CO₃,

Methanol

(R)-2-(2,4-

difluorophe

nyl)oxirane

92 >98

3
Triazole

Addition

(R)-2-(2,4-

difluorophe

nyl)oxirane

1H-1,2,4-

triazole,

NaH, DMF

1-

(((2R,3S)-2

-(2,4-

difluorophe

nyl)-3-

methyloxira

n-2-

yl)methyl)-

1H-1,2,4-

triazole

85 >99

4 Mesylation 1-

(((2R,3S)-2

-(2,4-

difluorophe

nyl)-3-

methyloxira

Methanesu

lfonyl

chloride,

Triethylami

ne,

Efinaconaz

ole

analogue-1

90

(estimated)

>98
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n-2-

yl)methyl)-

1H-1,2,4-

triazole

Dichlorome

thane

Experimental Protocols
Step 1: Asymmetric Epoxidation of 2-chloro-1-(2,4-
difluorophenyl)ethan-1-one
Methodology:

To a solution of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in a 1:1 mixture of

dichloromethane (CH₂Cl₂) and water is added sodium bicarbonate (NaHCO₃, 2.0 eq). The

mixture is cooled to 0 °C. A catalytic amount of RuCl₂(PPh₃)₃ (0.01 eq) and (R)-(-)-2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.012 eq) are added. The reaction is stirred

vigorously at 0 °C for 24 hours. Upon completion, the organic layer is separated, washed with

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude product is purified by column chromatography on silica gel to afford (R)-2-chloro-1-(2,4-

difluorophenyl)ethanol.

Step 2: Epoxide Formation from (R)-2-chloro-1-(2,4-
difluorophenyl)ethanol
Methodology:

(R)-2-chloro-1-(2,4-difluorophenyl)ethanol (1.0 eq) is dissolved in methanol. To this solution,

potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature

for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned

between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous

magnesium sulfate, and concentrated to give (R)-2-(2,4-difluorophenyl)oxirane as a colorless

oil.

Step 3: Triazole Addition to (R)-2-(2,4-
difluorophenyl)oxirane
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Methodology:

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous

dimethylformamide (DMF) at 0 °C is added 1H-1,2,4-triazole (1.1 eq) portion-wise. The mixture

is stirred at room temperature for 30 minutes. A solution of (R)-2-(2,4-difluorophenyl)oxirane

(1.0 eq) in anhydrous DMF is then added dropwise at 0 °C. The reaction mixture is allowed to

warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow

addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers

are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude

product is purified by flash chromatography to yield 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-

methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

Step 4: Mesylation of 1-(((2R,3S)-2-(2,4-
difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-
triazole
Methodology:

To a solution of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

(1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq).

Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at

0 °C for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched

with water. The organic layer is separated, washed sequentially with 1N HCl, saturated sodium

bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to afford Efinaconazole analogue-1 as a

white solid.

Visualized Synthesis Pathway and Workflow
The following diagrams illustrate the synthesis pathway of Efinaconazole analogue-1 and the

general experimental workflow.

2-chloro-1-(2,4-difluorophenyl)ethan-1-one (R)-2-chloro-1-(2,4-difluorophenyl)ethanol

  Asymmetric Epoxidation
(R)-BINAP, RuCl₂(PPh₃)₃, NaHCO₃ (R)-2-(2,4-difluorophenyl)oxirane

  Epoxide Formation
K₂CO₃, MeOH 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

  Triazole Addition
1H-1,2,4-triazole, NaH, DMF Efinaconazole analogue-1

  Mesylation
MsCl, Et₃N, CH₂Cl₂
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Caption: Synthesis Pathway of Efinaconazole Analogue-1.
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Caption: General Experimental Workflow for Synthesis Steps.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of
Efinaconazole Analogue-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194801#efinaconazole-analogue-1-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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